molecular formula C24H18N2O7 B4179084 N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide

Cat. No.: B4179084
M. Wt: 446.4 g/mol
InChI Key: WBOLMEVXENXTNQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy-nitrophenyl group and a chromenyl-oxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a methoxy-substituted phenyl ring.

    Acylation: Formation of the acetamide linkage.

    Coupling Reaction: Attachment of the chromenyl-oxy group to the acetamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution Reagents: Halogenating agents, nucleophiles.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of corresponding acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer activities.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide: Lacks the nitro group.

    N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide: Lacks the methoxy group.

    N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide: Lacks the phenyl group on the chromenyl moiety.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-31-16-8-10-20(21(11-16)26(29)30)25-23(27)14-32-17-7-9-18-22(12-17)33-13-19(24(18)28)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLMEVXENXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
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N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
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N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
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N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
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N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Reactant of Route 6
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide

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